(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoylamino, anilino, and oxo groups. Its unique configuration makes it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps may include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carboxylic acids under acidic or basic conditions.
Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, often using reagents like acyl chlorides, amines, and alcohols.
Coupling Reactions: Peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to link different segments of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction of the oxo groups can lead to the formation of alcohols.
Substitution: The anilino and carbamoylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure and multiple functional groups.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein Binding: Forming complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate: This compound is structurally similar but may have different functional groups or substituents.
Other Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring but varying side chains and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a valuable tool in synthetic chemistry and drug development.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C65H89ClN10O20 |
---|---|
Molecular Weight |
1365.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14-,37-16-/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1 |
InChI Key |
NHXRUZDRXYIEFH-XLXNGGFGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.